molecular formula C8H14N2O3 B14644999 tert-Butyl 3-amino-2-formamidoprop-2-enoate CAS No. 55947-48-3

tert-Butyl 3-amino-2-formamidoprop-2-enoate

Cat. No.: B14644999
CAS No.: 55947-48-3
M. Wt: 186.21 g/mol
InChI Key: ISGPXPJECJWFPZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-formamidoprop-2-enoate is an organic compound that features a tert-butyl ester group, an amino group, and a formamido group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-amino-2-formamidoprop-2-enoate can be synthesized through various methods. One common approach involves the reaction of tert-butyl acrylate with formamide and an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-formamidoprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated compounds (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-amino-2-formamidoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-formamidoprop-2-enoate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of enzymatic activity. This interaction is often mediated by the amino and formamido groups, which can participate in nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

Properties

CAS No.

55947-48-3

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

tert-butyl 3-amino-2-formamidoprop-2-enoate

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)6(4-9)10-5-11/h4-5H,9H2,1-3H3,(H,10,11)

InChI Key

ISGPXPJECJWFPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=CN)NC=O

Origin of Product

United States

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